

An In-depth Technical Guide to Chlorpromazine Sulfoxide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorpromazine sulfoxide

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Introduction

Chlorpromazine sulfoxide is a primary metabolite of the widely used antipsychotic drug, chlorpromazine. The metabolic conversion of the phenothiazine ring's sulfur atom to a sulfoxide is a critical transformation that significantly alters the compound's pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for **chlorpromazine sulfoxide**, intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

Chlorpromazine sulfoxide is structurally similar to its parent compound, with the key difference being the oxidation of the sulfur atom in the phenothiazine ring.

Chemical Name: 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Molecular Formula: C₁₇H₁₉ClN₂OS CAS Number: 969-99-3

Identifier	Value
IUPAC Name	3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
SMILES	<chem>CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl</chem>
InChI Key	QEPPAOXKZOTMPM-UHFFFAOYSA-N
Synonyms	Oxychlorpromazine, Opromazine, CPZ-SO

Physicochemical Properties

The addition of the oxygen atom to the sulfur significantly impacts the physicochemical properties of **chlorpromazine sulfoxide** compared to the parent drug.

Property	Value	Source
Molecular Weight	334.86 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	115 °C	[3]
Boiling Point	502.6 °C (Predicted)	[3]
Density	1.35 g/cm ³ (Predicted)	[3]
pKa	9.0 (Uncertain)	[1][4]
Solubility	Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.[2]	[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **chlorpromazine sulfoxide**.

- **Mass Spectrometry (MS):** Gas chromatography-mass spectrometry (GC-MS) is a common technique for the identification and quantification of **chlorpromazine sulfoxide**. Key mass-to-charge ratios (m/z) observed include a top peak at 58 and a second highest at 246.[5]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are essential for structural elucidation. While specific spectral data is not readily available in all public databases, it is a standard characterization technique for this compound.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** Third-order derivative UV spectroscopy can be employed for the determination of chlorpromazine and its sulfoxide in pharmaceutical formulations. The sulfoxide can be assayed by measuring the amplitudes of the positive peak at 350 nm with respect to the negative peak at 361 nm.[6]
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify functional groups present in the molecule.

Biological Activity and Signaling Pathways

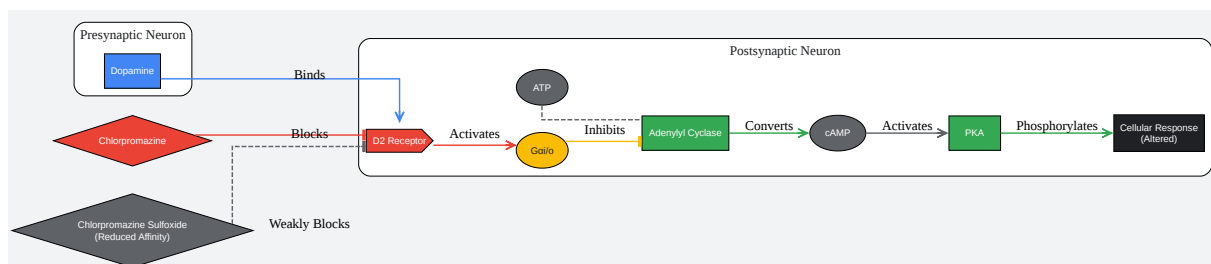
The sulfoxidation of chlorpromazine leads to a significant reduction in its neuroleptic potency. This is primarily attributed to the altered interaction with key neurotransmitter receptors.

Dopamine Receptor Affinity: Chlorpromazine is a potent antagonist of dopamine D2 receptors, which is central to its antipsychotic effects. Studies have indicated that **chlorpromazine sulfoxide** possesses a markedly lower affinity for dopamine receptors, contributing to its loss of neuroleptic activity. The introduction of the sulfoxide group itself, rather than significant conformational changes in the rest of the molecule, is believed to be the cause of this reduced potency.

Serotonin Receptor Affinity: Chlorpromazine also interacts with various serotonin (5-HT) receptors. A study has shown that **chlorpromazine sulfoxide**, unlike its parent compound, exhibits little to no anti-5-HT_{2A} activity. This lack of interaction with serotonin receptors further contributes to its altered pharmacological profile compared to second-generation antipsychotics.

The primary signaling pathway affected by chlorpromazine is the dopamine signaling cascade. By blocking D2 receptors, chlorpromazine modulates downstream signaling pathways involving

adenylyl cyclase and cyclic AMP (cAMP). Given the reduced affinity of **chlorpromazine sulfoxide** for D2 receptors, its impact on this pathway is significantly diminished.



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Caption: Dopamine D2 receptor signaling and the inhibitory effects of Chlorpromazine and its sulfoxide.

Experimental Protocols

Synthesis of Chlorpromazine Sulfoxide

A common method for the synthesis of **chlorpromazine sulfoxide** is the oxidation of chlorpromazine.

Materials:

- Chlorpromazine hydrochloride
- Hydrogen peroxide (30%)
- Ethanol

- Water
- Sodium bicarbonate
- Dichloromethane
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Dissolve chlorpromazine hydrochloride in a mixture of ethanol and water.
- Slowly add 30% hydrogen peroxide to the solution at room temperature with stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane.
- Once the reaction is complete (disappearance of the starting material), neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification

The crude **chlorpromazine sulfoxide** can be purified by column chromatography on silica gel.

Procedure:

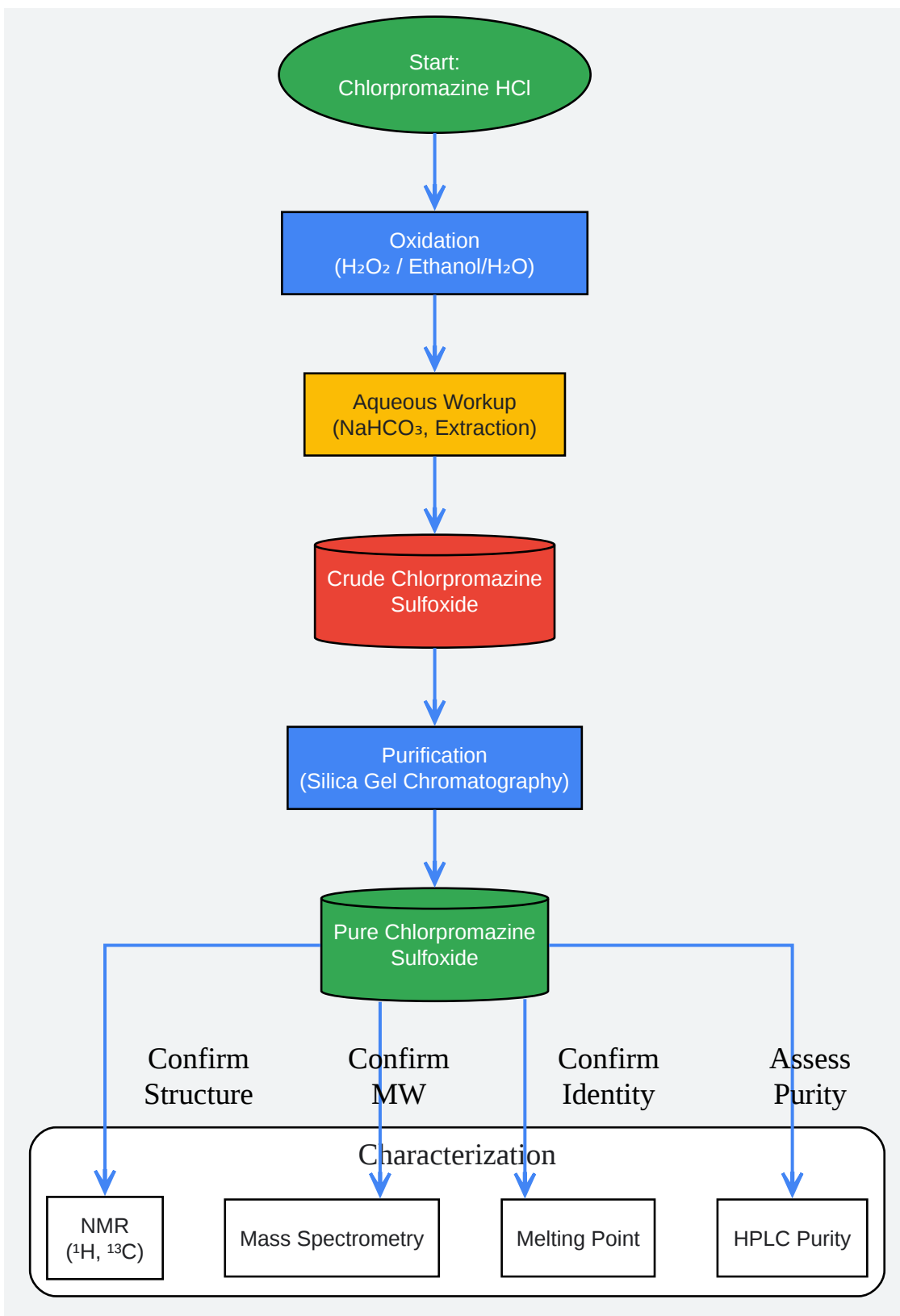
- Prepare a silica gel column using a slurry of silica in hexane.

- Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
- Collect the fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure **chlorpromazine sulfoxide**.

Characterization

The purified product should be characterized to confirm its identity and purity.

- ^1H and ^{13}C NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl_3) and acquire the spectra.
- Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight.
- Melting Point: Determine the melting point of the purified solid and compare it with the literature value.
- HPLC: Assess the purity of the final product using a reversed-phase HPLC method.



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Caption: General workflow for the synthesis and characterization of **Chlorpromazine Sulfoxide**.

Conclusion

Chlorpromazine sulfoxide, a major metabolite of chlorpromazine, exhibits a distinct chemical and pharmacological profile. Its reduced affinity for dopamine and serotonin receptors results in a significant loss of the neuroleptic potency observed with the parent drug. This technical guide provides essential information for researchers working with this compound, from its fundamental properties to practical experimental guidance. A thorough understanding of the structure-activity relationships of chlorpromazine and its metabolites is crucial for the development of safer and more effective antipsychotic agents.

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